molecular formula C10H10N4O B6263738 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 2225136-82-1

1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No. B6263738
CAS RN: 2225136-82-1
M. Wt: 202.2
InChI Key:
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Description

1H-pyrazolo[3,4-b]pyridine derivatives are a group of heterocyclic compounds that have been the subject of extensive research . They are known to exhibit a wide range of biological activities and are used in the development of various pharmaceuticals .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been systematized according to the method to assemble the pyrazolopyridine system . Various synthetic strategies and approaches have been reported, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .


Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines are three-membered azaheterocyclic systems composed of a pyrazole and a pyridine fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific substituents present on the pyrazolopyridine system .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives can vary widely depending on the specific substituents present on the pyrazolopyridine system .

Scientific Research Applications

1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been studied for its potential applications in a variety of scientific fields. For example, it has been investigated for its potential use as an anti-cancer agent. In addition, it has been studied for its potential use as an anti-inflammatory agent and for its potential to inhibit the growth of certain bacteria. It has also been studied for its potential use as a fungicide and as an insecticide. Finally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is not yet fully understood. However, some studies have suggested that it may act as an inhibitor of certain enzymes involved in the metabolism of cancer cells. In addition, it has been suggested that this compound may act as an antioxidant, which could explain its potential anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, as well as the growth of certain cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties. Finally, it has been shown to have photosensitizing properties, which could be useful in photodynamic therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in laboratory experiments include its low cost, its ease of synthesis, and its potential for use in a variety of scientific fields. However, there are also some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects on humans and other animals are not yet known. Additionally, its potential toxicity and side effects are not yet fully understood.

Future Directions

The potential applications of 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile are still being explored, and there are many possible future directions for research involving this compound. For example, further research could be conducted to better understand its mechanism of action and its potential toxicity and side effects. Additionally, further research could be conducted to explore its potential use as an anti-cancer agent and its potential use in photodynamic therapy. Finally, further research could be conducted to explore its potential use as an anti-inflammatory agent and its potential use as an insecticide and fungicide.

Synthesis Methods

1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can be synthesized in several ways. One method involves the reaction of ethyl acetoacetate with piperidine in the presence of an acid catalyst, such as hydrochloric acid, to form a cyclic intermediate. This intermediate can then be reacted with an aldehyde to form this compound. Another method involves reacting ethyl acetoacetate with piperazine in the presence of an acid catalyst, such as hydrochloric acid, to form a cyclic intermediate. This intermediate can then be reacted with an aldehyde to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves the reaction of 4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile with ethyl iodide in the presence of a base to form the desired product.", "Starting Materials": [ "4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile", "Ethyl iodide", "Base (such as potassium carbonate or sodium hydroxide)" ], "Reaction": [ "To a stirred solution of 4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in a suitable solvent (such as DMF or DMSO), add the base and stir for a few minutes.", "Add ethyl iodide to the reaction mixture and stir for several hours at room temperature or under reflux.", "After completion of the reaction, cool the mixture and filter the precipitated product.", "Wash the product with a suitable solvent (such as water or ethanol) and dry under vacuum to obtain the desired product, 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile." ] }

CAS RN

2225136-82-1

Molecular Formula

C10H10N4O

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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